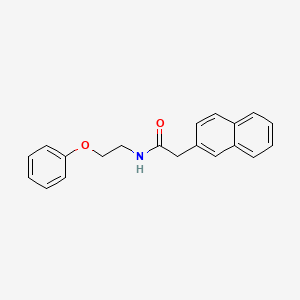
2,3-dimethyl-N-pyridin-4-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethyl-N-pyridin-4-ylbenzamide, also known as DMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPB belongs to the class of benzamide derivatives and has been found to exhibit several biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 2,3-dimethyl-N-pyridin-4-ylbenzamide is not fully understood. However, several studies have suggested that 2,3-dimethyl-N-pyridin-4-ylbenzamide exerts its biological activities by modulating various signaling pathways. 2,3-dimethyl-N-pyridin-4-ylbenzamide has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. 2,3-dimethyl-N-pyridin-4-ylbenzamide has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
2,3-dimethyl-N-pyridin-4-ylbenzamide has been found to exhibit several biochemical and physiological effects. 2,3-dimethyl-N-pyridin-4-ylbenzamide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the production of ROS in cells. 2,3-dimethyl-N-pyridin-4-ylbenzamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Furthermore, 2,3-dimethyl-N-pyridin-4-ylbenzamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,3-dimethyl-N-pyridin-4-ylbenzamide in lab experiments is its ability to modulate various signaling pathways, making it a potential candidate for the development of new drugs. 2,3-dimethyl-N-pyridin-4-ylbenzamide has also been found to exhibit low toxicity and high bioavailability, making it a suitable candidate for in vivo studies. However, one of the limitations of using 2,3-dimethyl-N-pyridin-4-ylbenzamide in lab experiments is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
Several future directions can be explored in the field of 2,3-dimethyl-N-pyridin-4-ylbenzamide research. One of the potential areas of research is the development of new drugs based on 2,3-dimethyl-N-pyridin-4-ylbenzamide. 2,3-dimethyl-N-pyridin-4-ylbenzamide can be used as a lead compound for the development of new anti-inflammatory, anti-oxidant, and anti-cancer drugs. Another potential area of research is the investigation of the mechanism of action of 2,3-dimethyl-N-pyridin-4-ylbenzamide. Further studies are needed to fully understand the signaling pathways involved in the biological activities of 2,3-dimethyl-N-pyridin-4-ylbenzamide. Additionally, more studies are needed to investigate the potential therapeutic applications of 2,3-dimethyl-N-pyridin-4-ylbenzamide in various diseases, such as diabetes, cardiovascular diseases, and neurodegenerative diseases.
Conclusion:
In conclusion, 2,3-dimethyl-N-pyridin-4-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 2,3-dimethyl-N-pyridin-4-ylbenzamide exhibits several biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. The synthesis of 2,3-dimethyl-N-pyridin-4-ylbenzamide involves the reaction of 2,3-dimethylpyridine-4-carboxylic acid with thionyl chloride, followed by the reaction with benzoyl chloride. 2,3-dimethyl-N-pyridin-4-ylbenzamide modulates various signaling pathways, including the NF-κB and Nrf2 pathways, to exert its biological activities. 2,3-dimethyl-N-pyridin-4-ylbenzamide has several advantages, such as low toxicity and high bioavailability, but also has limitations, such as limited solubility in water. Several future directions can be explored in the field of 2,3-dimethyl-N-pyridin-4-ylbenzamide research, including the development of new drugs and investigation of the mechanism of action of 2,3-dimethyl-N-pyridin-4-ylbenzamide.
Métodos De Síntesis
The synthesis of 2,3-dimethyl-N-pyridin-4-ylbenzamide involves the reaction of 2,3-dimethylpyridine-4-carboxylic acid with thionyl chloride, followed by the reaction with benzoyl chloride. The resulting product is then purified through crystallization to obtain pure 2,3-dimethyl-N-pyridin-4-ylbenzamide. The synthesis of 2,3-dimethyl-N-pyridin-4-ylbenzamide has been reported in several studies, and different methods have been proposed to obtain high yields of pure 2,3-dimethyl-N-pyridin-4-ylbenzamide.
Aplicaciones Científicas De Investigación
2,3-dimethyl-N-pyridin-4-ylbenzamide has been extensively studied for its potential therapeutic applications. Several studies have reported that 2,3-dimethyl-N-pyridin-4-ylbenzamide exhibits anti-inflammatory, anti-oxidant, and anti-cancer properties. 2,3-dimethyl-N-pyridin-4-ylbenzamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of reactive oxygen species (ROS) in cells. 2,3-dimethyl-N-pyridin-4-ylbenzamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
2,3-dimethyl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-4-3-5-13(11(10)2)14(17)16-12-6-8-15-9-7-12/h3-9H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXWSPBWQXAZHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-N-pyridin-4-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7480962.png)
![[1-(4-Nitrophenyl)-2-oxo-2-phenylethyl] acetate](/img/structure/B7480977.png)
![Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B7480985.png)

![n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide](/img/structure/B7481008.png)




![4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide](/img/structure/B7481042.png)



